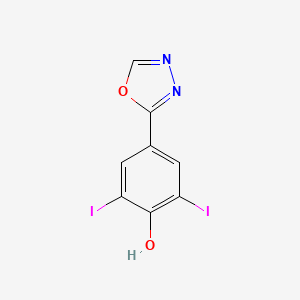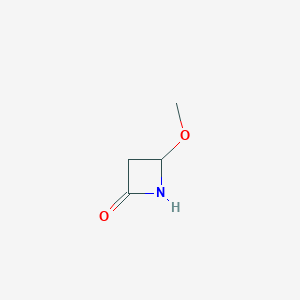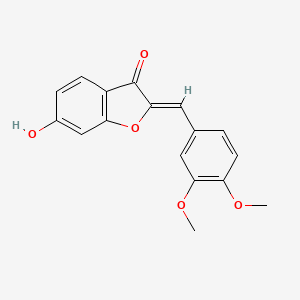![molecular formula C18H14N4 B3327234 N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine CAS No. 324068-05-5](/img/structure/B3327234.png)
N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine
Vue d'ensemble
Description
Pyridine derivatives, such as N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives, are of great interest in the field of optical signal processing applications . They belong to a class of organic push–pull molecules containing donor and acceptor groups .
Synthesis Analysis
While the exact synthesis process for “N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine” is not available, similar compounds like N1,N1,N4,N4-四(吡啶-4-基)苯-1,4-二胺 can be synthesized from 4,4’-联吡啶胺 and 1,4-二溴苯 .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using classical molecular simulation methods . These methods can provide insights into the arrangement of molecules within a layered structure .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the incorporation of these molecules as guests into layered inorganic compounds . This process is part of the efforts to enhance the optical properties of these molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various methods. For instance, the dipole moments of the molecules can be calculated to illustrate potential use of these materials in non-linear optics .Applications De Recherche Scientifique
Catalytic Applications
Research has demonstrated the utilization of pyridine-derived aldiimine ligands in the synthesis and characterization of ruthenium-cymene complexes, showcasing their effectiveness in the transfer hydrogenation of aryl ketones. These complexes, characterized by their electron-rich N N′−pyridylimine ligands, have shown significant catalytic activity and productivity, making them valuable for various catalytic processes (Ramos et al., 2019).
Material Science
Studies have also delved into the synthesis and interaction of Zinc(II) complexes with pyridine-derived methanimine ligands, highlighting their potential in creating materials with unique properties. These complexes have been characterized for their structural and interaction capabilities, suggesting applications in material science and coordination chemistry (Dinamarca et al., 2017).
Polymerization Catalysts
Additionally, palladium(II) complexes containing N,N′-bidentate ligands derived from pyridine have been synthesized and explored for their application in the polymerization of methyl methacrylate. These complexes exhibit high catalytic activity, contributing to the development of polymers with specific characteristics (Kim et al., 2014).
Corrosion Inhibition
Another study focused on Schiff bases based on imidazo(1,2-a)pyridine scaffold has been reported for their effectiveness as corrosion inhibitors of mild steel in acidic environments. This work not only underscores the chemical utility of such compounds but also their potential in industrial applications where corrosion resistance is critical (El Aatiaoui et al., 2021).
Coordination Chemistry
The coordination chemistry and reactivity of bis(aldimino)pyridine nickel complexes in various oxidation states have been investigated, revealing insights into the redox behavior and electronic structure of these complexes. Such studies are essential for understanding the fundamental aspects of coordination compounds and their potential applications in catalysis and material science (Reed et al., 2017).
Mécanisme D'action
Mode of Action
It’s known that this compound and its derivatives can form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This suggests that it may interact with its targets through hydrogen bonding, which could result in changes to the targets’ structure or function.
Orientations Futures
The future directions in the research of similar compounds involve enhancing their optical properties and transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity . This includes the incorporation of these molecules into a polymeric matrix as well as into layered inorganic compounds .
Propriétés
IUPAC Name |
N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-2-16(14-22-18-7-11-20-12-8-18)4-3-15(1)13-21-17-5-9-19-10-6-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOWVSSXNGVOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=NC=C2)C=NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


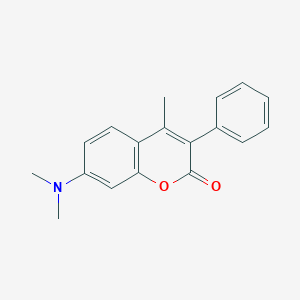

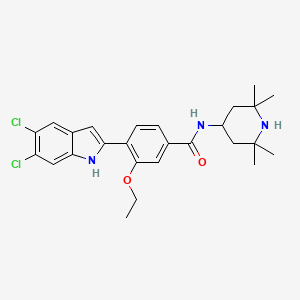

![(2S,3R)-Ethyl-2-amino-3-[4-(methylsulfonyl)phenyl]-3-hydroxy-propanoate](/img/structure/B3327180.png)
